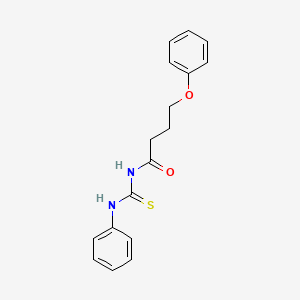

N-(anilinocarbonothioyl)-4-phenoxybutanamide

Overview

Description

N-(anilinocarbonothioyl)-4-phenoxybutanamide, also known as GW501516, is a synthetic drug that belongs to the class of Peroxisome Proliferator-Activated Receptor delta (PPARδ) agonists. It was first developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance performance, it has gained popularity among athletes and bodybuilders, leading to its ban by the World Anti-Doping Agency (WADA) in 2009.

Mechanism of Action

N-(anilinocarbonothioyl)-4-phenoxybutanamide exerts its effects by binding to and activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and energy homeostasis. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and insulin sensitivity.

Biochemical and Physiological Effects:

N-(anilinocarbonothioyl)-4-phenoxybutanamide has been shown to enhance endurance performance by increasing the capacity of skeletal muscle to oxidize fatty acids, leading to improved energy production during exercise. It has also been found to increase the expression of genes involved in oxidative metabolism and mitochondrial biogenesis in skeletal muscle. In addition, it has been shown to reduce muscle damage and inflammation following intense exercise.

Advantages and Limitations for Lab Experiments

N-(anilinocarbonothioyl)-4-phenoxybutanamide has several advantages for use in lab experiments. It is highly selective for PPARδ and does not activate other PPAR subtypes, reducing the risk of off-target effects. Additionally, it has a long half-life and can be administered orally, making it convenient for use in animal studies. However, its use is limited by its banned status in sports and potential for abuse in humans.

Future Directions

Include investigating its effects on other diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of N-(anilinocarbonothioyl)-4-phenoxybutanamide in humans.

Scientific Research Applications

N-(anilinocarbonothioyl)-4-phenoxybutanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models of obesity and diabetes. Additionally, it has been found to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name |

4-phenoxy-N-(phenylcarbamothioyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c20-16(12-7-13-21-15-10-5-2-6-11-15)19-17(22)18-14-8-3-1-4-9-14/h1-6,8-11H,7,12-13H2,(H2,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNGNGYDRRGZDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NC(=O)CCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24788174 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[2-(3-methylphenoxy)ethoxy]ethyl}azepane](/img/structure/B4694237.png)

![4-methoxy-4-methyl-2-[4-(4-morpholinyl)-2-butyn-1-yl]-1-phenyl-1,3-pentanedione](/img/structure/B4694248.png)

![1-(2-furoyl)-4-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B4694255.png)

![N-{4-[(4-fluorobenzyl)oxy]benzyl}methanesulfonamide](/img/structure/B4694270.png)

![ethyl 5-benzyl-2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4694272.png)

![4-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]morpholine](/img/structure/B4694275.png)

![5-(2-methoxyphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4694283.png)

![N-(4-bromobenzyl)-N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B4694292.png)

![2-[(2,6-dichlorobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B4694304.png)

![ethyl 4-{[({4-[(benzoylamino)sulfonyl]phenyl}amino)carbonothioyl]amino}benzoate](/img/structure/B4694306.png)

![2-(1-adamantylmethyl)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4694312.png)

![1-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B4694318.png)

![methyl 2-({[2-(2-isopropoxyphenyl)-4-quinolinyl]carbonyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B4694332.png)